molecular formula C5H7F3O3S B3057413 Methanesulfonic acid, trifluoro-, 3-butenyl ester CAS No. 80379-05-1

Methanesulfonic acid, trifluoro-, 3-butenyl ester

Cat. No.: B3057413
CAS No.: 80379-05-1
M. Wt: 204.17 g/mol
InChI Key: IGCNYLNBNWBQKO-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 3-butenyl ester: is an organic compound with the molecular formula C5H7F3O3S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a trifluoromethyl group, and the esterification occurs with 3-butenyl alcohol. This compound is known for its strong acidity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The preparation of methanesulfonic acid, trifluoro-, 3-butenyl ester typically involves the esterification of methanesulfonic acid with 3-butenyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

    Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors to optimize the reaction conditions and increase the yield. The use of trifluoromethanesulfonic anhydride as a reagent can also be employed to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methanesulfonic acid, trifluoro-, 3-butenyl ester can undergo nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Various substituted methanesulfonic acid derivatives.

    Oxidation Products: Oxidized forms of this compound.

    Reduction Products: Alcohol derivatives of the original ester.

Scientific Research Applications

Chemistry:

    Catalysis: Methanesulfonic acid, trifluoro-, 3-butenyl ester is used as a catalyst in various organic synthesis reactions due to its strong acidity.

    Solvent: It can be used as a solvent in specific chemical reactions where a strong acid is required.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes due to its strong acidic nature.

Medicine:

    Drug Development: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry:

    Cleaning Agents: Due to its strong acidity, it is used in industrial cleaning agents and descaling solutions.

    Electroplating: It is employed in electroplating processes to enhance the quality of metal coatings.

Mechanism of Action

Molecular Targets and Pathways:

    Acid-Base Reactions: The compound exerts its effects primarily through acid-base reactions, where it donates protons to various substrates.

    Enzyme Interaction: It can interact with enzymes by altering their active sites, leading to inhibition or activation depending on the enzyme and conditions.

Comparison with Similar Compounds

    Methanesulfonic Acid: A simpler analog without the trifluoromethyl and ester groups.

    Trifluoromethanesulfonic Acid: Similar in structure but lacks the 3-butenyl ester group.

    3-Butenyl Methanesulfonate: Similar but without the trifluoromethyl group.

Uniqueness:

    Strong Acidity: The presence of the trifluoromethyl group enhances the acidity compared to methanesulfonic acid.

    Versatility: The ester group provides additional reactivity, making it useful in a wider range of chemical reactions and applications.

Properties

IUPAC Name

but-3-enyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCNYLNBNWBQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446059
Record name Methanesulfonic acid, trifluoro-, 3-butenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80379-05-1
Record name Methanesulfonic acid, trifluoro-, 3-butenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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